pKa Differentiation: 3-Iodo-4-(trifluoromethyl)phenol vs. Non-Iodinated 4-(Trifluoromethyl)phenol
The predicted pKa of 3‑iodo‑4‑(trifluoromethyl)phenol is 7.71 ± 0.18, substantially lower than that of 4‑(trifluoromethyl)phenol (predicted pKa ≈ 8.7, experimental literature range 8.6–8.9) . The ~1.0 log unit increase in acidity is attributable to the additional electron‑withdrawing effect of the meta‑iodine substituent, which stabilizes the phenolate anion. This acidity difference can influence deprotonation conditions, phase‑transfer behaviour, and hydrogen‑bond donor strength in downstream transformations.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 7.71 ± 0.18 (predicted) |
| Comparator Or Baseline | 4-(Trifluoromethyl)phenol: pKa ≈ 8.7 (predicted) |
| Quantified Difference | ΔpKa ≈ −1.0 (target more acidic) |
| Conditions | Predicted values; experimental conditions not specified |
Why This Matters
A 10‑fold difference in acidity affects deprotonation efficiency and can alter reactivity in base‑mediated couplings, making 3‑iodo‑4‑(trifluoromethyl)phenol a more electrophilic partner in nucleophilic aromatic substitutions.
